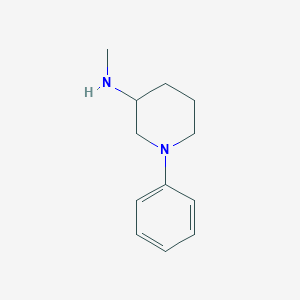

N-methyl-1-phenylpiperidin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-phenylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-13-11-6-5-9-14(10-11)12-7-3-2-4-8-12/h2-4,7-8,11,13H,5-6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZPVWLVXLUKASG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCN(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context and Significance of Substituted Piperidines in Drug Discovery

The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceutical sciences. niscpr.res.in Its journey into the annals of drug discovery is long and storied, beginning with the isolation of piperine (B192125) from black pepper in 1819. The true significance of the piperidine scaffold, however, was cemented with its identification as a key component of numerous alkaloids with potent physiological effects.

Substituted piperidines have proven to be exceptionally versatile, forming the core of a multitude of approved drugs across a wide array of therapeutic areas. This is due to the piperidine ring's ability to serve as a robust, conformationally flexible scaffold that can be readily functionalized to optimize biological activity, selectivity, and pharmacokinetic properties. The nitrogen atom can act as a basic center, crucial for interactions with biological targets, and its substitution allows for the fine-tuning of these properties.

One of the most prominent examples of piperidine's role in medicine is the development of the phenylpiperidine class of opioids. Following the synthesis of meperidine, other powerful analgesics like fentanyl were developed, which feature this core structure and act as agonists at the mu-opioid receptor. nih.govrsc.org Beyond analgesia, piperidine derivatives are integral to drugs used as antihistamines, antipsychotics, and anti-cancer agents, showcasing the scaffold's remarkable adaptability. google.com The development of thousands of piperidine compounds in preclinical and clinical studies underscores the sustained importance of this heterocyclic system in the quest for new therapeutics.

Rationale for Investigating the N Methyl 1 Phenylpiperidin 3 Amine Core Structure in Academic Research

While direct and extensive research on N-methyl-1-phenylpiperidin-3-amine is not widely published, the rationale for its investigation in an academic setting can be logically constructed from the well-established importance of its constituent parts: the piperidine (B6355638) ring, the N-methyl group, the 1-phenyl substituent, and the 3-amino group.

The piperidine core provides a proven, biocompatible, and synthetically accessible framework. The N-methyl group is a common feature in many bioactive molecules. Its presence can significantly influence a compound's properties, such as increasing its basicity compared to the parent piperidine and potentially improving its ability to cross the blood-brain barrier, a critical factor for drugs targeting the central nervous system (CNS).

The 1-phenyl substituent is particularly significant. Phenylpiperidine derivatives are well-known for their diverse pharmacological effects, especially within the CNS. acs.org The phenyl group can engage in various non-covalent interactions with biological targets, including pi-stacking and hydrophobic interactions, which are crucial for molecular recognition and binding affinity.

The position of the 3-amino group is a key feature that distinguishes this scaffold from the more extensively studied 4-substituted piperidines. The 3-aminopiperidine moiety is a core structure in several valuable pharmaceutical drugs. rsc.org For instance, it is a key component of alogliptin, a dipeptidyl peptidase IV (DPP-4) inhibitor used for treating type 2 diabetes, and tofacitinib, a Janus kinase (JAK) inhibitor for autoimmune diseases. researchgate.net Research has shown that the 3-aminopiperidine scaffold is valuable for creating potent and selective enzyme inhibitors. nih.gov Its use as a glycine (B1666218) replacement in peptide analogues has led to the development of selective inhibitors for bacterial cysteine proteases. nih.gov The synthesis of enantiomerically pure 3-aminopiperidine derivatives is an active area of research, often starting from natural amino acids like L-glutamic acid, highlighting its importance as a chiral building block. niscpr.res.inresearchgate.net

Therefore, the investigation of the this compound scaffold is driven by the hypothesis that combining these four structural elements could yield novel compounds with unique biological activities. Research into this specific structure would aim to explore new chemical space, potentially leading to the discovery of new CNS-active agents, enzyme inhibitors, or modulators of other biological pathways, building upon the established success of its parent fragments.

Overview of Current Research Directions for Piperidine Based Compounds

Established Synthetic Pathways for Piperidine Ring Formation

The construction of the piperidine skeleton is a cornerstone of heterocyclic chemistry, with numerous methods developed to achieve this structural motif. These pathways range from classical cyclization reactions to modern multi-component strategies, offering chemists a diverse toolkit for accessing a wide array of piperidine derivatives.

Reductive Amination Strategies for N-Phenyl-Piperidine Derivatives

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is highly relevant for the synthesis of N-aryl piperidines. researchgate.netmasterorganicchemistry.comlibretexts.org This one-pot reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comlibretexts.org For the synthesis of N-phenyl-piperidine derivatives, a common approach involves the reaction of a suitable diketone or keto-aldehyde with aniline, followed by reduction.

A general procedure for reductive amination involves stirring a carbonyl compound with an amine in a suitable solvent, followed by the addition of a reducing agent. rsc.org Common reducing agents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are favored for their selectivity in reducing imines over carbonyl groups. masterorganicchemistry.comrsc.org

For instance, the synthesis of N-phenylpiperidin-4-amine can be achieved through the reductive amination of 1-boc-4-piperidone (B14923) with aniline, followed by deprotection of the Boc group. chemicalbook.com This highlights a common strategy where a protected piperidone is used to first install the N-phenyl group, with subsequent deprotection and further functionalization.

Table 1: Reductive Amination for N-Substituted Piperidine Synthesis

| Carbonyl Precursor | Amine | Reducing Agent | Product | Reference |

| 1-Boc-4-piperidone | Aniline | NaBH(OAc)₃ | 1-N-Boc-4-(Phenylamino)piperidine | chemicalbook.com |

| Phenyl-2-propanone | Ammonia | H₂/Nickel | Amphetamine | libretexts.org |

| Aldehydes/Ketones | Various Amines | α-picoline-borane | N-Substituted Amines | organic-chemistry.org |

| Carbonyl Compounds | Amines | NaBH₃CN | Substituted Amines | masterorganicchemistry.com |

Alkylation Approaches for Piperidine N-Substitution

Direct alkylation of a pre-formed piperidine ring is a fundamental method for introducing substituents onto the nitrogen atom. libretexts.org For the synthesis of N-methyl-1-phenylpiperidin-3-amine, this would typically involve the N-methylation of a 1-phenylpiperidin-3-amine (B1280275) precursor.

The N-methylation of amines can be achieved using various methylating agents, such as methyl iodide or dimethyl sulfate. monash.edu A common procedure involves reacting the secondary amine with an excess of the alkylating agent, often in the presence of a base to neutralize the acid generated during the reaction. researchgate.net For example, the N-methylation of (R)-tert-butyl piperidin-3-ylcarbamate can be accomplished using formaldehyde (B43269) and sodium cyanoborohydride, followed by deprotection to yield (R)-1-methylpiperidin-3-amine. chemicalbook.com This illustrates a reductive amination approach to N-methylation.

Another approach is the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde for the exhaustive methylation of primary or secondary amines. organic-chemistry.org This method is particularly useful as it is often high-yielding and avoids the over-alkylation issues that can be encountered with alkyl halides.

Table 2: N-Alkylation Methods for Piperidines and Related Amines

| Amine Substrate | Alkylating Agent | Conditions | Product | Reference |

| (R)-tert-butyl piperidin-3-ylcarbamate | Formaldehyde/NaBH₃CN | Methanol (B129727)/Water, 0°C to RT | (R)-N-Boc-1-methylpiperidin-3-amine | chemicalbook.com |

| Secondary Amines | Methyl Iodide/NaH | - | N-Methylated Amines | monash.edu |

| Primary/Secondary Amines | Formic Acid/Formaldehyde | - | N-Methylated Amines (Eschweiler-Clarke) | organic-chemistry.org |

| 1-Alkyl 2-oxo-3-phenyl piperazine (B1678402) | Alkyl Iodide | - | 1,4-Dialkyl-2-oxo-3-phenyl piperazine | sphinxsai.com |

Cyclization Reactions for Constructing Piperidine Skeletons

Intramolecular cyclization is a key strategy for the de novo synthesis of the piperidine ring. These reactions typically involve the formation of a C-N bond within a linear precursor containing both a nucleophilic amine and an electrophilic center. A variety of methods exist, starting from different linear substrates.

One such approach starts from L-glutamic acid, a natural amino acid. A multi-step synthesis can convert L-glutamic acid into a ditosylate derivative, which then undergoes cyclization with various amines to yield enantiomerically pure 3-(N-Boc amino) piperidine derivatives. niscpr.res.in This method provides a chiral pool approach to substituted piperidines.

Another strategy involves the cyclization of haloamines. For example, a novel synthesis of N-methyl-3-phenyl piperazine involves the condensation of benzaldehyde (B42025) with 2-chloroethylamine (B1212225) to form an imine, which then cyclizes with 1-chloro-N-methylmethanamine to form a tetrahydropyrazine (B3061110) ring that is subsequently reduced. sphinxsai.com While this example leads to a piperazine, similar principles can be applied to piperidine synthesis.

Multi-Component Reactions for Diversified Piperidine Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like piperidines in a single synthetic operation. These reactions combine three or more starting materials to form a product that contains substantial portions of all the initial reactants.

The synthesis of highly functionalized piperidines can be achieved through MCRs. For instance, a one-pot, three-component transformation between aromatic aldehydes, amines, and acetoacetic esters has been developed for the synthesis of functionalized piperidine scaffolds. This highlights the ability of MCRs to rapidly generate molecular diversity.

Enantioselective Synthesis and Chiral Resolution Techniques for Piperidine Derivatives

The synthesis of enantiomerically pure piperidine derivatives is of significant interest due to their prevalence in pharmaceuticals. This can be achieved either by using chiral starting materials, employing chiral catalysts or auxiliaries in an asymmetric synthesis, or by resolving a racemic mixture.

Asymmetric Approaches to C3-Substituted Piperidines

Achieving stereocontrol at the C3 position of the piperidine ring is a significant synthetic challenge. One successful strategy involves the use of chiral starting materials from the "chiral pool." As mentioned previously, L-glutamic acid can serve as a chiral precursor for the synthesis of enantiomerically pure 3-(N-Boc amino) piperidine derivatives. niscpr.res.in

Another approach is the asymmetric reduction of a prochiral ketone. For example, optically active 3-amino-1-phenylpropanol derivatives can be prepared by the asymmetric reduction of the corresponding β-aminoketone in the presence of a spiroborate ester catalyst. google.com While this example does not directly yield a piperidine, the principle of asymmetric reduction is applicable to the synthesis of chiral piperidinols, which can be further converted to aminopiperidines.

Furthermore, enzymatic reactions are gaining prominence. Imine reductases (IREDs) have been used for the asymmetric synthesis of chiral amines, including cyclic amines like piperidines. nih.gov These biocatalysts can offer high enantioselectivity under mild reaction conditions.

Table 3: Asymmetric Synthesis of Chiral Piperidine Precursors

| Substrate | Chiral Source/Catalyst | Product | Key Feature | Reference |

| L-Glutamic acid | Chiral Pool | Enantiopure 3-(N-Boc amino) piperidines | Utilizes natural amino acid chirality | niscpr.res.in |

| β-Aminoketone | Spiroborate ester catalyst | Optically active 3-amino-1-phenylpropanol | Asymmetric reduction | google.com |

| Imines | Imine Reductases (IREDs) | Chiral Amines | Biocatalytic asymmetric synthesis | nih.gov |

Diastereoselective Control in Piperidine Synthesis

The synthesis of substituted piperidines with defined stereochemistry is a significant challenge in organic chemistry. Achieving diastereoselective control is crucial as the spatial arrangement of substituents dramatically influences a molecule's biological activity. Various methods have been developed to synthesize enantioenriched 3-aminopiperidine derivatives, a core component of the target molecule.

One powerful approach is the use of enzyme cascades. Multi-enzyme systems utilizing galactose oxidase and imine reductase variants have successfully converted N-Cbz-protected L-ornithinol into L-3-N-Cbz-aminopiperidine. nih.govrsc.org This biocatalytic method, often performed in a one-pot setup, prevents the racemization of sensitive intermediates and produces products with high enantiopurity. nih.gov

Rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides offers another atom-economical route to chiral 3-aminopiperidines. researchgate.net This method provides access to both enantiomers of the 3-aminopiperidine moiety, a valuable building block for numerous natural products and pharmaceuticals. researchgate.net Other strategies for creating chiral 3-aminopiperidine skeletons include ring-closing metathesis, enantioselective ring expansion of prolinols, and 1,2-diamination of aldehydes. niscpr.res.in A multi-step synthesis starting from the natural amino acid L-glutamic acid can also yield enantiomerically pure 3-(N-Boc amino) piperidine derivatives. niscpr.res.in This route involves esterification, Boc-protection, reduction, tosylation, and finally cyclization with various amines. niscpr.res.in

Derivatization Strategies for this compound Analogues

The this compound scaffold offers three primary sites for chemical modification: the phenyl ring, the piperidine nitrogen, and the 3-amino group. Tailoring these positions allows for the systematic exploration of structure-activity relationships.

Modifications can be introduced on the N-phenyl group or by adding substituents to the piperidine ring itself. The N-arylation of the piperidine nitrogen is a common strategy. Transition-metal-free methods using o-silylaryl triflates and cesium fluoride (B91410) can achieve the N-arylation of amines under mild conditions, tolerating a variety of functional groups. nih.gov Copper-catalyzed N-arylation of sulfonamides with arylboronic acids is another established method. acs.org

The introduction of substituents onto the piperidine ring itself can be achieved during the synthetic sequence. For example, the synthesis of 4-phenyl- and 4-heteroaryl-4-anilidopiperidines demonstrates the incorporation of various aromatic and heteroaromatic groups at the 4-position of the piperidine ring. nih.gov

The nitrogen atom of the piperidine ring is a key site for derivatization. While the parent compound is N-methylated, this position can be altered to include a range of other alkyl or functionalized groups.

N-Alkylation and N-Arylation: The nitrogen can be functionalized through reductive amination. organic-chemistry.org For instance, N-phenyl-N-(4-piperidinyl)amides are synthesized with various alkoxy-carbonyl-lower alkyl groups on the piperidine nitrogen. google.com The synthesis of N-methyl-3-phenyl piperazine, a related heterocyclic compound, often involves the introduction of the methyl group via alkylation of a piperazine precursor. sphinxsai.comresearchgate.net

N-Demethylation: Conversely, the N-methyl group can be removed to generate the secondary amine, which can then be further functionalized. While traditional chemical protocols for N-demethylation exist, enzymatic methods using N-demethylases are also being explored. researchgate.net This provides a route to analogues with different N-substituents by first demethylating and then re-alkylating with a different group.

A general and efficient procedure for the reductive methylation of primary and secondary amines involves using N-methylpiperidine zinc borohydride (B1222165) in methanol at room temperature. researchgate.net

The primary amine at the 3-position is a versatile handle for introducing a wide variety of functional groups through reactions such as acylation, alkylation, and sulfonylation.

The synthesis of substituted 3-aminopiperidines often involves the use of a protecting group on the amine, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. nih.govresearchgate.netniscpr.res.in These protected intermediates are stable and allow for selective modifications elsewhere on the molecule. niscpr.res.in Following deprotection, the free amine can be reacted with various electrophiles. For example, in the synthesis of certain 4-anilinopiperidine derivatives, the piperidine is reacted with appropriate isocyanates or isothiocyanates to form urea (B33335) or thiourea (B124793) derivatives. chemicalbook.com Similarly, acylation of the amine is a common transformation, as seen in the synthesis of fentanyl analogs where an N-phenylpropanamide group is present. nih.gov

The synthesis of 3-azidopiperidine skeletons has also been reported, which, after reduction, would yield the 3-amino group, providing another synthetic entry to this class of compounds. nih.gov

Radiosynthesis of Labeled this compound Derivatives for Research Applications

Positron Emission Tomography (PET) is a powerful molecular imaging technique that requires radiolabeled tracers to visualize and quantify biological processes in vivo. The synthesis of radiolabeled versions of this compound or its analogs is essential for their evaluation as potential PET imaging agents. The two most common isotopes for this purpose are Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]).

Carbon-11 Labeling: The N-methyl group is an ideal position for labeling with Carbon-11. The radiosynthesis can be achieved through the N-methylation of the corresponding des-methyl precursor (1-phenylpiperidin-3-amine) using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). nih.gov This is a widely used and highly efficient method for introducing a [¹¹C]methyl group onto nitrogen atoms. nih.govnih.govmerckmillipore.com For example, the radiosynthesis of [¹¹C]TZ7774 was accomplished by reacting the demethyl precursor with [¹¹C]methyl iodide in DMF with NaOH at 80°C. nih.gov This approach typically provides the desired radiotracer with high radiochemical yield and purity within a short synthesis time, which is critical given the short half-life of Carbon-11 (20.4 minutes). nih.govmerckmillipore.com

Fluorine-18 Labeling: For a longer half-life (109.8 minutes), Fluorine-18 is the isotope of choice. nih.gov Labeling with [¹⁸F] would typically involve synthesizing an analog of this compound that contains a suitable leaving group (like nitro, chloro, or trimethylammonium) on the phenyl ring for aromatic nucleophilic substitution with [¹⁸F]fluoride. nih.gov Alternatively, a prosthetic group approach can be used. For instance, a precursor could be synthesized with an alkyl chain terminating in a tosylate or other leaving group, which can then be displaced by [¹⁸F]fluoride. nih.gov This strategy was used to prepare [¹⁸F]-labeled 4-phenylpiperidine-4-carbonitrile (B1581006) derivatives, where a tosylate precursor was reacted with [¹⁸F]fluoride to yield the final radiotracer. nih.gov The development of hydrophilic fluorosulfotetrazines also highlights advanced one-step and multi-step strategies for [¹⁸F] radiolabeling that could be adapted for complex molecules. mdpi.com

The choice of labeling strategy and position depends on the specific research question, the required pharmacokinetic properties of the tracer, and the synthetic accessibility of the necessary precursors.

Theoretical Conformational Preferences of the this compound Ring

In N-methylpiperidine, a foundational structure for the title compound, the conformer with the methyl group in the equatorial position is significantly more stable than the axial conformer. The energy difference is estimated to be around 3.16 kcal/mol, a preference that is substantially larger than that observed in methylcyclohexane (B89554) (1.74 kcal/mol). wikipedia.org This strong preference is attributed to the steric interactions that an axial methyl group would experience.

The presence of a phenyl group on the nitrogen atom introduces additional complexity. The partial double-bond character of the C-N bond due to resonance with the phenyl ring can create what is known as pseudoallylic strain. This type of strain can influence the conformational preferences of other substituents on the piperidine ring. nih.gov For instance, in 2-methyl-1-phenylpiperidine, the axial conformer is modestly favored over the equatorial one, a reversal of the typical preference seen in simple substituted piperidines. nih.gov

Theoretical studies, often employing Density Functional Theory (DFT), are used to calculate the energies of various possible conformers, such as chair, boat, and twist forms. For N-methylpiperidine, studies have identified an equilibrium between chair and twist conformeric structures in the electronically excited state. rsc.org While the ground state is dominated by the chair conformation, ultrafast spectroscopy combined with DFT-SIC calculations revealed that chair and twist conformers are separated by a binding energy of 0.09 eV in the 3s excited state. rsc.org

These findings suggest that the this compound ring likely exists predominantly in a chair conformation, with the N-methyl group held in an equatorial position to minimize steric hindrance. The 3-amino group could exist in either an axial or equatorial position, with the preferred orientation depending on a balance of steric and electronic factors within the specific chemical environment.

Table 1: Calculated Conformational Energy Differences in Piperidine Derivatives

| Compound | Favored Conformer (Substituent Position) | Energy Difference (kcal/mol) | Reference |

|---|---|---|---|

| Piperidine | Equatorial (N-H) | 0.72 (gas phase) | wikipedia.org |

| N-Methylpiperidine | Equatorial (N-Methyl) | 3.16 | wikipedia.org |

| 2-Methyl-1-phenylpiperidine | Axial (2-Methyl) | -1.0 | nih.gov |

Stereochemical Considerations and Their Implications for Molecular Recognition

The structure of this compound contains a chiral center at the C3 position of the piperidine ring. This gives rise to two distinct enantiomers: (R)-N-methyl-1-phenylpiperidin-3-amine and (S)-N-methyl-1-phenylpiperidin-3-amine. These stereoisomers are non-superimposable mirror images of each other and can exhibit different biological activities due to their differential interactions with chiral biological macromolecules like enzymes and receptors.

The importance of stereochemistry in the biological activity of piperidine derivatives is well-documented. For example, the synthesis of stereo-defined 3- and 3,4-substituted piperidines is a key step in preparing medicinally important compounds, where a specific stereoisomer provides the desired therapeutic effect. acs.org Similarly, studies on substituted (S)-phenylpiperidines have shown their potential as dopamine (B1211576) autoreceptor antagonists, highlighting the relevance of a specific stereochemical configuration. acs.org

In the context of molecular recognition, the three-dimensional arrangement of the functional groups is paramount. For this compound, the spatial orientation of the 3-amino group relative to the N-phenyl ring will be different for the (R) and (S) enantiomers. This difference dictates how the molecule can fit into a binding site. One enantiomer might position the crucial amino group for a favorable hydrogen bonding interaction, while the other enantiomer cannot, leading to a significant difference in binding affinity and biological response. This principle is observed in related structures like 5-phenylmorphans, where the stereochemistry at various positions, including the piperidine ring, dramatically affects their interaction with opioid receptors. nih.gov

Spectroscopic Elucidation of Molecular Structures of Derivatives

Spectroscopic techniques are indispensable for the structural elucidation of organic molecules, including derivatives of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful in this regard.

¹H and ¹³C NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In a substituted piperidine, the chemical shifts (δ) and coupling constants (J) of the protons on the ring can help determine the ring's conformation (e.g., chair or boat) and the axial or equatorial orientation of its substituents. For example, in a study of a 4-(2-keto-1-benzimidazolinyl)piperidine (B138732) derivative, distinct signals were observed for the axial and equatorial protons of the piperidine moiety. researchgate.net The ¹³C NMR spectrum complements this by indicating the chemical environment of each carbon atom.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For a compound like this compound, one would expect to see characteristic absorption bands corresponding to:

N-H stretching vibrations for the secondary amine.

C-H stretching vibrations for the aromatic (phenyl) and aliphatic (piperidine and methyl) parts of the molecule.

C-N stretching vibrations.

C=C stretching vibrations within the aromatic ring.

The combination of these spectroscopic methods, often supported by computational DFT studies, allows for a comprehensive structural characterization of novel piperidine derivatives. researchgate.netresearchgate.net

Table 2: Representative Spectroscopic Data for a Substituted Piperidine Derivative¹

| Nucleus/Group | Technique | Observed Signal (Chemical Shift δ / Wavenumber cm⁻¹) | Assignment |

|---|---|---|---|

| H-2, H-6 (axial/equatorial) | ¹H NMR | δ 2.81 (d, J=12 Hz), 3.63 (d, J=8 Hz) | Piperidine ring protons |

| H-4 | ¹H NMR | δ 4.58 (br) | Proton at substituted ring position |

| C-2, C-6 | ¹³C NMR | δ 52.9 | Piperidine ring carbons |

| C-3, C-5 | ¹³C NMR | δ 25.5 | Piperidine ring carbons |

| N-H | IR | ~3300-3500 cm⁻¹ | Amine stretch |

| C-H (aromatic) | IR | ~3000-3100 cm⁻¹ | Aromatic C-H stretch |

¹Data adapted from a representative structure, 1-(2-(4-fluorophenyl)-2-oxoethyl)-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidinium bromide. researchgate.net

Crystallographic Studies on Related Piperidine Structures

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in its solid, crystalline state, including precise bond lengths, bond angles, and conformational details. While a crystal structure for this compound itself is not detailed in the provided context, numerous studies on related phenylpiperidine derivatives offer valuable comparative insights.

Crystallographic analyses of various piperidine derivatives consistently show the piperidine ring adopting a chair conformation. researchgate.netnih.gov For example, the structure of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate reveals a chair conformation with specific puckering parameters (S = 1.16, Θ = 0.6°, Ψ = 66.2°). nih.gov In this structure, the ethyl ester group occupies an equatorial position, which is generally favored for bulky substituents to minimize 1,3-diaxial interactions.

In some cases, the piperidine ring can exhibit conformational flexibility even in the solid state. A study of phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone found that the piperidine ring was positionally disordered and adopted a dual conformation of both chair and twisted boat forms. researchgate.net This highlights that while the chair is the lowest energy conformer, other forms are accessible and can be populated.

These studies provide a solid framework for understanding the likely solid-state structure of this compound, predicting a chair conformation with substituents arranged to minimize steric strain.

Table 3: Crystallographic Data for Representative Piperidine Derivatives

| Compound | Crystal System | Space Group | Piperidine Conformation | Reference |

|---|---|---|---|---|

| 1-(2-(4-fluorophenyl)-2-oxoethyl)-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidinium bromide | Triclinic | P-1 | Chair | researchgate.net |

| Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone | Triclinic | P-1 | Chair and Twisted Boat (Disordered) | researchgate.net |

| Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate | Monoclinic | P2₁/n | Chair | nih.gov |

| 1,2-di(piperidin-1-yl)ethane | Monoclinic | P2₁/n | Chair | mdpi.com |

Structure Activity Relationship Sar Studies of N Methyl 1 Phenylpiperidin 3 Amine Derivatives

Impact of N-Methylation on Receptor Binding Affinity and Functional Activity

The substituent on the piperidine (B6355638) nitrogen plays a crucial role in determining the potency and selectivity of N-methyl-1-phenylpiperidin-3-amine analogs. While the N-methyl group is a common starting point in medicinal chemistry, modifications at this position significantly alter the pharmacological profile. For instance, in related trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, replacing the N-methyl group with a larger N-phenylpropyl substituent results in a substantial increase in antagonist potency, particularly at the µ and κ opioid receptors. acs.orgnih.gov This suggests that the N-substituent influences not only the potency but also the selectivity of the compound. nih.gov

Similarly, studies on morphinan (B1239233) structures, which share features with phenylpiperidines, have shown that substituting the N-methyl group with an N-phenethyl group can enhance binding affinity, selectivity, and agonist potency at the µ-opioid receptor (µOR). nih.gov These findings underscore that while N-methylation provides a baseline of activity, larger, more complex substituents on the nitrogen atom can lead to more potent and selective compounds. The N-substituent on certain 4-(3-hydroxyphenyl)piperidine (B9838) derivatives has been shown to primarily affect antagonist potency and opioid receptor selectivity. acs.orgnih.gov

Table 1: Impact of N-Substituent on Opioid Receptor Antagonist Potency

| Parent Compound | N-Substituent | Effect on Potency | Receptor Selectivity | Reference |

|---|---|---|---|---|

| trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine | Methyl | Baseline Antagonist | Nonselective | acs.org |

| trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine | Phenylpropyl | Greatly Increased Potency | µ and κ receptors | acs.orgnih.gov |

| Morphine | Phenethyl | Enhanced Affinity and Potency | µOR | nih.gov |

Influence of Phenyl Group Position and Substituents on Biological Efficacy

The phenyl group is another critical component of the this compound scaffold, and its position and substitution pattern are key determinants of biological efficacy. The presence of the phenyl ring itself is often crucial; for example, in studies of arylaminobenzoate analogues, the removal of the phenyl group led to a significant decrease in potency. nih.gov

In the context of opioid receptor ligands, the substitution on the phenyl ring is a well-established strategy for modulating activity. The introduction of a hydroxyl group on the phenyl ring, creating a hydroxyphenyl moiety, is a common feature in many potent opioid receptor ligands. acs.orgnih.gov Furthermore, the use of halogenated phenyl groups, such as in the precursors to certain fentanyl analogues, indicates that electron-withdrawing groups on the phenyl ring can be favorable for activity. federalregister.gov The development of novel psychotherapeutic agents has also involved the preparation of various 1-phenylpiperazine (B188723) and related analogues, where structural features on the phenyl ring are manipulated to enhance binding to sigma receptors. nih.gov

Positional Isomerism of the Amine Moiety and Pharmacological Consequence

The position of the amine moiety on the piperidine ring has profound pharmacological consequences, influencing both receptor affinity and functional activity. Structure-activity relationship studies on N-piperidinyl indoles, which feature a piperidine ring connected to a pharmacologically active core, demonstrate the importance of this positional isomerism. When comparing 2- and 3-substituted N-piperidinyl indoles, significant differences in binding affinity for the nociceptin (B549756) opioid peptide (NOP) receptor and the µ-opioid receptor (MOP) are observed. nih.gov

Generally, 2-substituted indoles in this series exhibit higher binding affinity at the MOP receptor than their 3-substituted counterparts. nih.gov Conversely, the position of substitution on the indole (B1671886) ring affects the intrinsic activity and selectivity of these ligands. Molecular docking studies suggest that this is due to the different interactions the substituted groups can make with amino acid residues in the receptor binding pocket. For example, a basic functional group, such as an amine, at the 3-position can provide a modest improvement in NOP binding affinity and potency. nih.gov This highlights that the precise positioning of the amine-containing substituent is a critical factor in designing selective and potent ligands.

Conformational Restriction as a Strategy for Modulating Potency and Selectivity

Introducing conformational constraints into the structure of this compound derivatives is a powerful strategy for enhancing potency and selectivity. By reducing the flexibility of the molecule, it can be locked into a bioactive conformation that is optimal for binding to a specific receptor target. This approach has been successfully applied to derivatives of (+)-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine, where the use of rigid versus flexible N-substituents was studied to probe the binding site requirements. acs.org

These studies revealed that high binding affinity and selectivity are achieved with a conformation where the N-substituent's connecting chain is extended away from the piperidine nitrogen, and the appended ring system is rotated out-of-plane relative to this chain. acs.org The use of rigid, saturated nitrogen-containing scaffolds, such as 3-azabicyclo[3.1.0]hexanes, is also a recognized strategy in medicinal chemistry to create potent and selective compounds. researchgate.net These findings demonstrate that by carefully designing conformational restrictions, it is possible to fine-tune the interaction of the ligand with its receptor, leading to improved pharmacological properties.

Exploration of Linker Length and Branching Effects on Pharmacological Profiles

The length and branching of any linker connecting the core N-methyl-1-phenylpiperidine scaffold to other chemical moieties can significantly impact the pharmacological profile. In a series of 3-substituted N-piperidinyl indoles, the use of methyl, ethyl, and propyl linkers to attach various polar functionalities was explored. nih.gov The nature of this linker, in conjunction with the attached functional group, was found to influence binding affinity and functional activity.

In a different chemical series, the length of a linker connecting a piperidine motif was also found to be a key determinant of activity. nih.gov General principles from the field of antibody-drug conjugates further emphasize the importance of the linker, where its stability and cleavage properties are critical for efficacy. nih.govnih.gov These studies show that systematic modification of linker length and branching is a viable strategy for optimizing the biological activity of complex molecules derived from the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. Several QSAR studies have been conducted on phenylpiperidine derivatives to understand the structural requirements for their activity as µ-opioid agonists and dopamine (B1211576) antagonists. scientific.netnih.govnih.gov

These studies often employ methods like Comparative Molecular Field Analysis (CoMFA) and neural networks. scientific.netnih.gov For a series of 4-phenylpiperidine (B165713) derivatives, a 3D-QSAR model developed using CoMFA revealed how steric and electrostatic interactions contribute to their bioactivity as µ-opioid agonists. scientific.net In another study on substituted (S)-phenylpiperidines as dopamine antagonists, QSAR analysis showed that lipophilicity (clog P) and steric factors play a significant role. nih.gov A nonlinear QSAR study using a neural network method on 4-phenylpiperidine derivatives also successfully correlated molecular descriptors with analgesic activities. nih.gov These models can be predictive and are valuable tools for understanding drug-receptor interactions and for designing new, more potent analogues. scientific.netnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine |

| Morphine |

| Oxymorphone |

| Fentanyl |

| 3-azabicyclo[3.1.0]hexane |

| N-piperidinyl indole |

Ligand Target Interactions and in Vitro Pharmacological Characterization

Receptor Binding Profiling and Affinity Determination

The pharmacological profile of N-methyl-1-phenylpiperidin-3-amine is informed by its core structure: a piperidine (B6355638) ring with a methyl group on the nitrogen (N-methyl), a phenyl group also attached to the nitrogen (N-phenyl), and an amine group at the 3-position. This arrangement is a scaffold found in various centrally active agents.

Direct binding affinity data for this compound at opioid receptors are not readily found in published literature. However, extensive SAR studies on related phenylpiperidine and morphinan (B1239233) opioids provide strong predictive insights. The nature of the substituent on the piperidine nitrogen is a critical determinant of opioid receptor affinity and efficacy.

In the fentanyl series of 4-anilidopiperidines, replacing the N-phenethyl group with a smaller N-methyl group leads to a drastic reduction in μ-opioid receptor (MOR) affinity. For instance, N-methyl fentanyl exhibits a binding affinity approximately 15,000 times weaker than fentanyl itself at the guinea pig brain MOR. nih.gov This suggests that the small N-methyl group on this compound is insufficient for the high-affinity interactions typically seen with larger N-substituents that can engage with lipophilic subpockets in the receptor. nih.govnih.gov

Studies on 4-(3-hydroxyphenyl)piperidines have shown that N-methyl analogs tend to be either weak agonists or, more commonly, antagonists at opioid receptors. acs.orgnih.gov The core 4-phenylpiperidine (B165713) structure is a fragment of potent opioids, but activity is highly modulated by substitutions. nih.govwikipedia.orgpainphysicianjournal.com Given these well-established trends, this compound is predicted to have very low affinity for μ, δ, and κ opioid receptors.

Table 1: Opioid Receptor Binding Affinities of Structurally Related Phenylpiperidine Compounds This table presents data for related compounds to provide context due to the absence of direct data for this compound.

| Compound | μ-Opioid (Ki, nM) | δ-Opioid (Ki, nM) | κ-Opioid (Ki, nM) | Source |

|---|---|---|---|---|

| Fentanyl | 1.35 | - | - | nih.gov |

| N-Methyl Fentanyl | ~20,250 (15,000x weaker than Fentanyl) | - | - | nih.gov |

| (3R, 4S)-23* | 0.0021 | 18.4 | 25.8 | acs.org |

| 8b** | 8.47 | 34.3 | 36.8 | acs.org |

*Compound 23 is (3R, 4S)-N,N-dimethyl-4-(3-hydroxyphenyl)-3-((1-phenyl-1H-pyrazol-4-yl)methyl)piperidin-4-amine **Compound 8b is N-phenylpropyl-4-(3-hydroxyphenyl)piperazine

There is no specific data available for the interaction of this compound with the Neurokinin-1 (NK1) receptor. The NK1 receptor, which binds the neuropeptide Substance P, is a target for antiemetic and antidepressant drugs. jneurology.com While some complex molecules incorporating a phenylpiperidine moiety have been developed as NK1 antagonists, the simple structure of this compound makes its potential for high-affinity binding at this receptor uncertain without direct experimental evidence. nih.gov The development of potent NK1 antagonists has generally led to more complex chemical structures. jneurology.com

While direct binding data for this compound is absent, the phenylpiperidine scaffold is a well-established pharmacophore for sigma (σ) receptors. The σ1 receptor, in particular, is known to bind a variety of psychotropic drugs and is implicated in neuropsychiatric disorders. nih.govnih.gov

Research has shown that ligands containing a 1-benzyl-4-phenylpiperidine (B14123632) structure can exhibit very high, nanomolar affinity for the σ1 receptor. nih.gov Although the target compound has a different substitution pattern (1-phenyl-3-amino), the fundamental components—a protonatable amine and hydrophobic aromatic groups—are present. These are key features for sigma receptor recognition. nih.gov Without experimental data, it remains plausible that this compound could possess some affinity for σ1 and possibly σ2 receptors.

Table 2: Sigma-1 (σ1) Receptor Binding Affinities of Structurally Related Piperidine Compounds This table presents data for related compounds to provide context due to the absence of direct data for this compound.

| Compound | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) | Source |

|---|---|---|---|

| 1-benzyl-4-phenylpiperidine-4-carbonitrile | 0.4 | 2657 | nih.gov |

No experimental data concerning the affinity of this compound for α1-adrenergic receptors could be located in the scientific literature. While some piperazine (B1678402) derivatives, which are structurally related to piperidines, have been developed as potent α1-adrenoceptor antagonists, their structure often includes specific phenoxyalkyl moieties that are absent in the target compound. nih.govresearchgate.net Therefore, any significant interaction with α1-AR is speculative.

There is no evidence in the reviewed literature to suggest that this compound is an inhibitor of the Glycine (B1666218) Transporter 1 (GlyT1). Known GlyT1 inhibitors, such as NFPS, are structurally distinct and significantly more complex. rndsystems.comnih.gov The development of GlyT1 inhibitors for enhancing N-methyl-D-aspartate (NMDA) receptor function has focused on different chemical scaffolds. nih.govnih.gov

No studies were found that evaluated this compound as a potential allosteric modulator of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor. While some potent positive allosteric modulators (PAMs) of the mGlu2 receptor incorporate a phenylpiperidine unit, they are part of a much larger and more complex molecular architecture. nih.gov For example, the reference PAM JNJ-40068782 contains a 4-phenylpiperidin-1-yl moiety attached to a pyridine-3-carbonitrile (B1148548) core, a structure substantially different from the target compound. nih.gov This makes it unlikely that this compound would exhibit significant allosteric modulatory activity at the mGlu2 receptor.

Absence of Published Research Data for this compound on Specified Pharmacological Targets

Following a comprehensive review of publicly available scientific literature and databases, no specific research data was found for the chemical compound this compound concerning its ligand-target interactions and in vitro pharmacological characterization for the specified receptor and enzyme assays.

Searches were conducted to identify studies detailing the effects of this compound on the following biological targets as per the requested outline:

Other Relevant Receptor Interactions

Enzyme Inhibition Assays:

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)

Farnesyltransferase (FTase)

Monoamine Oxidase (MAO) A and B

Cholinesterases (AChE, BuChE)

PRMT5

The investigation did not yield any published papers or datasets detailing the inhibitory activity (such as IC₅₀ or Kᵢ values) or binding affinity of this compound towards these specific enzymes and receptors. While research exists for other piperidine derivatives and their interactions with some of these targets, this information is not applicable to the specific compound and has been excluded to maintain scientific accuracy.

Consequently, the requested article, including data tables on the pharmacological profile of this compound, cannot be generated at this time due to the lack of available scientific evidence. Further experimental research would be required to determine the pharmacological properties of this specific compound.

Scientific Data on this compound Remains Elusive

Despite a comprehensive search of available scientific literature, no specific research data has been found for the chemical compound this compound concerning its ligand-target interactions and in vitro pharmacological characterization. Extensive queries for information on its G-protein coupled receptor (GPCR) signal transduction, enzyme kinetic studies, and cellular uptake and efflux mechanisms have yielded no relevant results.

This lack of accessible data prevents the creation of a detailed scientific article as requested. The required sections and subsections, including GPCR signal transduction studies, enzyme kinetic studies for inhibitor characterization, and cellular uptake and efflux mechanisms in research models, cannot be populated with the scientifically accurate and detailed research findings that were solicited.

It is possible that research on this compound has not been conducted, has not been published in publicly accessible databases, or exists under a different chemical identifier not readily associated with the provided name. Without primary research literature, any attempt to generate the requested article would be speculative and would not adhere to the required standards of scientific accuracy.

Therefore, the generation of an English article focusing solely on the chemical compound “this compound” according to the provided outline is not possible at this time.

No Publicly Available Computational Chemistry Data for this compound

A comprehensive search of scientific literature and databases has revealed a significant lack of publicly available computational chemistry and molecular modeling studies specifically focused on the chemical compound this compound.

Despite extensive searches for research pertaining to the electronic structure, reactivity, and protein-ligand interactions of this compound, no specific scholarly articles or datasets were identified that would allow for a detailed analysis as requested. The required computational data, including Density Functional Theory (DFT) calculations for molecular geometry, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and molecular dynamics simulations for binding free energies, are not present in the accessible scientific domain for this particular compound.

While general principles of these computational methods are well-established and have been applied to a wide range of molecules, the specific application to this compound and the corresponding detailed research findings and data tables are not available. The creation of a scientifically accurate and informative article based on the provided outline is therefore not possible without such foundational research.

It is important to note that the absence of published data does not preclude the possibility that such research has been conducted in private or proprietary settings. However, without public disclosure, a comprehensive and verifiable scientific article on the computational chemistry of this compound cannot be generated at this time.

Computational Chemistry and Molecular Modeling of N Methyl 1 Phenylpiperidin 3 Amine

Molecular Dynamics Simulations for Conformational Sampling and Protein-Ligand Dynamics

Ligand-Induced Conformational Changes in Target Proteins

The binding of a ligand, such as N-methyl-1-phenylpiperidin-3-amine, to a protein target is not a simple lock-and-key event. Instead, it is a dynamic process that can induce significant conformational changes in the protein's three-dimensional structure. These changes are often critical for the protein's biological function, either activating or inhibiting its activity.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method allows researchers to visualize the binding mode at an atomic level and to estimate the strength of the interaction.

In the absence of specific docking studies for this compound, we can look to research on similar molecules. For example, molecular docking studies on N-functionalized piperidine (B6355638) derivatives targeting the dopamine (B1211576) D2 receptor have successfully predicted plausible binding modes. researchgate.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For this compound, it is anticipated that the phenyl group would engage in hydrophobic interactions, while the amine group could form crucial hydrogen bonds with the target protein.

Identification of Key Residues for Ligand Recognition

A critical outcome of molecular docking simulations is the identification of key amino acid residues within the protein's binding site that are essential for recognizing and binding the ligand. These residues form the specific interaction fingerprint of the ligand.

For instance, in a study of phenyl hydrazine (B178648) derivatives of piperidones, docking simulations identified specific amino acid residues like THR56 and SER59 in the dihydrofolate reductase protein as forming hydrogen bonds with the ligands. researchgate.net Similarly, for this compound, it would be expected that polar residues (e.g., serine, threonine, asparagine, glutamine) could interact with the amine group, while aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) could form pi-stacking interactions with the phenyl ring.

Table 1: Illustrative Key Residue Interactions for Piperidine Analogs

| Compound Class | Target Protein | Key Interacting Residues | Interaction Type |

| Phenyl hydrazine derivatives of piperidones | Dihydrofolate Reductase | THR56, SER59 | Hydrogen Bond |

| N-functionalized piperidine derivatives | Dopamine D2 Receptor | Not specified in abstract | Predicted binding modes |

This table presents data from studies on analogous compounds to illustrate the types of interactions that could be identified for this compound.

Virtual Screening for Novel Ligand Identification

Virtual screening is a computational approach that involves docking large libraries of chemical compounds against a target protein to identify potential new ligands. medchemexpress.com A compound with a known activity, such as a derivative of this compound, can serve as a template or starting point for these screens.

By searching for molecules with similar shapes and chemical features to this compound, researchers can efficiently sift through millions of compounds to find those with a high probability of binding to the same target. This approach accelerates the early stages of drug discovery by prioritizing which compounds to synthesize and test in the laboratory.

De Novo Design and Scaffold Hopping Approaches Based on this compound

De novo design and scaffold hopping are advanced computational strategies for creating entirely new molecules with desired properties.

De novo design involves building novel molecular structures from scratch, often guided by the structure of a known binding site. arxiv.orgnih.govnih.govbiorxiv.org The this compound framework could serve as a foundational building block in such a process.

Scaffold hopping, on the other hand, aims to replace the central molecular core (the scaffold) of a known active compound with a different chemical moiety while preserving the essential binding interactions. This can lead to the discovery of new chemical classes of compounds with improved properties, such as better selectivity or reduced toxicity. The phenylpiperidine core of this compound is a versatile scaffold that could be replaced with other ring systems to explore new chemical space. For example, research on other piperidine-based compounds has shown successful scaffold hopping to create novel neurokinin-3 receptor antagonists and mycobacterial DNA gyrase B inhibitors.

Analytical Methodologies in Research for N Methyl 1 Phenylpiperidin 3 Amine and Its Metabolites/derivatives

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the separation of N-methyl-1-phenylpiperidin-3-amine from complex matrices and for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of this compound and its derivatives. The development of a robust HPLC method requires careful optimization of several parameters to achieve the desired separation efficiency and sensitivity.

Method validation is a critical step to ensure the reliability of the analytical data. Key validation parameters, based on established guidelines, include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. For a series of aromatic amines, linearity was established in the range of 0.1–10.0 mg L⁻¹ with high correlation coefficients (R² ≥ 0.999) tandfonline.com. The limits of detection for these amines were found to be between 0.015 and 0.08 mg L⁻¹ tandfonline.com.

For compounds like piperidine (B6355638) that lack a strong UV chromophore, pre-column derivatization can be employed to enhance detection. A method for piperidine analysis used 4-toluenesulfonyl chloride as a derivatizing agent, allowing for UV detection nih.gov. The linearity for this method was established in the range of 0.44-53.33 μg/mL with a limit of detection of 0.15 μg/mL nih.gov.

Table 1: Illustrative HPLC Method Parameters and Validation Data for Aromatic Amines

| Parameter | Value | Reference |

| Chromatographic Conditions | ||

| Column | Halo C18 (150 × 4.6 mm, 2.7 μm) | nih.gov |

| Mobile Phase | Methanol (B129727)/Phosphate Buffer (gradient) | nih.gov |

| Validation Parameters | ||

| Linearity Range | 0.1–10.0 mg L⁻¹ | tandfonline.com |

| Correlation Coefficient (R²) | ≥ 0.999 | tandfonline.com |

| Limit of Detection (LOD) | 0.015–0.08 mg L⁻¹ | tandfonline.com |

| Absolute Recoveries | 85.3% to 98.4% | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the trace analysis of volatile and semi-volatile compounds, including this compound and its derivatives. This method combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry.

For the analysis of piperidine alkaloids, GC-MS methods have been successfully developed. For example, the analysis of coniine, a piperidine alkaloid, identified a base peak at m/z 84 researchgate.net. Another related compound, N-methylconiine, showed a base peak at m/z 98 researchgate.net. These characteristic fragments are crucial for the identification of these compounds in complex mixtures.

The development of a GC-MS method for trace analysis often involves optimization of the temperature program, carrier gas flow rate, and mass spectrometer parameters. For the quantification of piperazine (B1678402) designer drugs, a validated GC-MS method demonstrated high sensitivity with limits of detection in the low µg/mL range in various matrices scholars.direct. Derivatization is sometimes employed to improve the chromatographic properties and sensitivity for amines.

Table 2: Key GC-MS Parameters for the Analysis of Piperazine Derivatives

| Parameter | Value | Reference |

| Gas Chromatography | ||

| Column Type | DB-200 | nih.gov |

| Temperature Program | Ramped | nih.gov |

| Mass Spectrometry | ||

| Ionization Mode | Electron Ionization (EI) | scholars.direct |

| Scan Mode | Full Scan and Selected Ion Monitoring (SIM) | scholars.direct |

| Selected Ions for Quantification | m/z 91, 175, 181 for 1-benzylpiperazine | scholars.direct |

Advanced Spectroscopic Characterization in Research

Spectroscopic techniques are vital for the unambiguous structural confirmation and characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

While specific NMR data for this compound is not available, data for structurally similar compounds like 1-methyl-4-phenylpiperidine can provide valuable insights nih.gov. In the ¹H NMR spectrum of a related tertiary amine, 1-(3-methylbenzyl)piperidine, the signals for the piperidine protons appear in the range of δ 1.78-3.77 ppm, while the aromatic protons resonate between δ 7.44-7.61 ppm. The methyl group protons would be expected to appear as a singlet in the aliphatic region rsc.org.

For 3-aminopiperidine derivatives, the proton on the carbon bearing the amino group typically appears as a multiplet in the δ 3.65-3.76 ppm region nih.gov. The ¹³C NMR spectrum of 1-(3-methylbenzyl)piperidine shows signals for the piperidine carbons between δ 24.05-53.93 ppm and the aromatic carbons in the range of δ 125.85-138.55 ppm rsc.org.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted Piperidine Derivative

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

| Phenyl-H | 7.44-7.61 | 125.85-138.55 | rsc.org |

| Piperidine-H (axial/equatorial) | 1.78-3.77 | 24.05-53.93 | rsc.org |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the phenyl ring. In the IR spectrum of N-methyldiphenylamine, a related aromatic amine, characteristic absorptions are observed in the regions of 3000-3100 cm⁻¹ (aromatic C-H stretch), 2800-3000 cm⁻¹ (aliphatic C-H stretch), and 1450-1600 cm⁻¹ (aromatic C=C stretch) nist.gov. The N-H stretching vibration for a secondary amine in a piperidine ring is typically observed in the region of 3300-3500 cm⁻¹ researchgate.net.

The Raman spectrum provides complementary information, particularly for non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum. For 1-(2-nitrophenyl)piperazine, the C-H stretching vibrations of the phenyl ring were observed around 3080 cm⁻¹ in the IR spectrum and 3076 cm⁻¹ in the Raman spectrum scispace.com.

Table 4: Typical Infrared and Raman Vibrational Frequencies for Related Amine Structures

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Reference |

| N-H Stretch (Secondary Amine) | 3300-3500 | researchgate.net | |

| Aromatic C-H Stretch | 3000-3100 | 3076 | nist.govscispace.com |

| Aliphatic C-H Stretch | 2800-3000 | 2833-2954 | scispace.com |

| Aromatic C=C Stretch | 1450-1600 | nist.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The fragmentation pattern of amines is often characterized by α-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom. For N-methyldiphenylamine, the mass spectrum shows a prominent molecular ion peak and characteristic fragment ions nist.gov.

The fragmentation of piperidine alkaloids often involves the loss of substituents from the piperidine ring scielo.br. For instance, the fragmentation of some piperidine alkaloids shows a predominant loss of a water molecule scielo.br. The mass spectrum of 1-phenylpiperidine shows a base peak at m/z 160 and a significant fragment at m/z 105 nih.gov. The fragmentation of this compound would likely involve cleavage of the N-methyl group, the phenyl group, and fragmentation of the piperidine ring.

Table 5: Common Mass Spectral Fragments for Structurally Related Compounds

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |

| 1-Phenylpiperidine | 161 | 160, 105 | nih.gov |

| N-Methyldiphenylamine | 183 | 182, 167, 152 | nist.gov |

| Coniine (a piperidine alkaloid) | 84 (base peak) | researchgate.net | |

| N-Methylconiine | 98 (base peak) | researchgate.net |

UV-Visible Spectroscopy for Chromophore Characterization

UV-Visible spectroscopy is a valuable technique for characterizing the chromophoric structure of this compound. A chromophore is the part of a molecule responsible for its color by absorbing light in the ultraviolet (UV) or visible region of the electromagnetic spectrum. In this compound, the primary chromophore is the phenyl group attached to the piperidine ring.

The absorption of UV light by the phenyl group is due to π → π* electronic transitions of the aromatic ring. The N-methyl and amine groups on the piperidine ring act as auxochromes, which can modify the absorption characteristics (both the wavelength of maximum absorbance, λmax, and the intensity) of the phenyl chromophore.

While specific experimental data for this compound is not widely published, the UV-Vis characteristics can be inferred from similar structures. For instance, N-phenylpiperidine, a structurally related compound, exhibits distinct absorption bands in the UV region. nist.gov Research on other piperidine derivatives containing aromatic moieties shows absorption maxima typically occurring below 300 nm. researchgate.net For example, certain triarylamines incorporating piperidine groups display absorption maxima near 290 nm. researchgate.net Theoretical and experimental studies on similar molecules, such as 1-(phenyl(piperidin-1-yl)methyl)naphthalene-2-ol, also confirm electronic transitions in the UV range. researchgate.net

The characterization process involves dissolving a purified sample of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) and recording its absorption spectrum. The resulting spectrum, a plot of absorbance versus wavelength, would reveal the λmax values characteristic of its electronic structure. This spectral data is fundamental for developing quantitative analytical methods, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. mdpi.com

Table 1: Predicted UV-Visible Absorption Data for Aromatic Piperidine Derivatives

| Compound Structure | Chromophore | Expected λmax (nm) | Transition Type |

|---|---|---|---|

| N-phenylpiperidine | Phenyl ring | ~240-280 | π → π* |

| This compound | Phenyl ring | ~240-290 | π → π* |

Development of Reference Standards for Research and Quality Control

The availability of a high-purity reference standard is a prerequisite for any quantitative analysis. A reference standard is a highly purified compound against which research samples are compared to determine their identity and concentration. The development of a reference standard for this compound involves a multi-step process encompassing synthesis, purification, and comprehensive characterization.

Synthesis: The synthesis of this compound can be achieved through various organic chemistry routes. A common approach involves the reductive amination of a suitable piperidone precursor. For example, N-protected 3-piperidone could be reacted with aniline followed by reduction and subsequent N-methylation. google.com Alternatively, a five-step procedure involving Boc-protection of a piperidine derivative, conversion to an activated species like a tosylate, nucleophilic substitution, and finally deprotection and amination could be employed. nih.gov

Purification: Following synthesis, the crude product is a mixture containing the target compound, unreacted starting materials, and by-products. Purification is essential to isolate this compound with a high degree of purity. Flash column chromatography is a widely used technique for this purpose, utilizing a silica gel stationary phase and an appropriate eluent system, such as a mixture of dichloromethane and methanol. oup.com The fractions containing the purified product are collected, combined, and the solvent is evaporated.

Characterization and Purity Assessment: Once purified, the identity and purity of the reference standard must be unequivocally confirmed. This is accomplished using a combination of spectroscopic and chromatographic techniques:

Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, confirming the molecular formula (C12H18N2 for the related compound 1-methyl-N-phenylpiperidin-4-amine). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, including the number and connectivity of protons and carbon atoms, confirming the correct isomeric structure. nih.gov

High-Performance Liquid Chromatography (HPLC): An HPLC analysis, typically with a UV or MS detector, is used to assess the purity of the compound. A pure standard should ideally yield a single, sharp peak in the chromatogram. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule. nih.gov

The final, fully characterized material serves as the primary reference standard for calibrating analytical instruments and quantifying this compound in research samples.

Methods for Analyzing this compound in Complex Research Matrices

Analyzing this compound in complex matrices such as biological fluids (e.g., plasma, urine) or environmental samples presents significant challenges due to the presence of numerous interfering substances. medwinpublishers.comuj.edu.pl The analytical methods must be highly selective and sensitive to detect and quantify the target analyte accurately. Chromatographic methods coupled with mass spectrometry are the gold standard for this purpose.

Sample Preparation: Before analysis, the analyte must be extracted from the complex matrix. This step is crucial for removing interferences and concentrating the sample. Common techniques include:

Liquid-Liquid Extraction (LLE): The sample is mixed with an immiscible organic solvent. By adjusting the pH, the amine can be made neutral to partition into the organic layer, separating it from water-soluble matrix components. oup.com

Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a solid adsorbent. The analyte is retained on the adsorbent while interferences are washed away. The analyte is then eluted with a small volume of a suitable solvent.

Chromatographic Separation and Detection:

Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for volatile and thermally stable compounds. google.com For amines like this compound, derivatization may be necessary to improve volatility and chromatographic performance. oup.com For example, acylation with reagents like pentafluorobenzoylchloride can be performed before GC analysis. oup.com The separated components are then detected by a mass spectrometer, which provides definitive identification based on the mass-to-charge ratio and fragmentation pattern. medwinpublishers.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is often the preferred method for its versatility and applicability to a wide range of compounds without the need for derivatization. nih.gov

Separation: Reversed-phase HPLC using a C18 column is commonly employed. The mobile phase typically consists of a mixture of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). nih.govnih.gov A gradient elution program is often used to achieve optimal separation. mdpi.com

Detection: Tandem mass spectrometry (MS/MS), such as with a triple quadrupole or ion trap instrument, provides exceptional sensitivity and selectivity. researchgate.net It allows for Selected Reaction Monitoring (SRM), where a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored for quantification. This technique minimizes interference from matrix components, allowing for low limits of detection and quantification. medwinpublishers.com

Table 2: Comparison of Analytical Methods for this compound

| Technique | Separation Principle | Detection Principle | Advantages | Considerations |

|---|---|---|---|---|

| GC-MS | Partitioning between a gaseous mobile phase and a liquid stationary phase | Electron ionization followed by mass analysis | High resolution, established libraries | May require derivatization, not suitable for thermolabile compounds medwinpublishers.com |

| LC-MS/MS | Partitioning between a liquid mobile phase and a solid stationary phase | Electrospray ionization (ESI) followed by MS/MS analysis | High sensitivity and selectivity, applicable to a wide range of compounds, no derivatization needed nih.gov | Matrix effects can influence ionization efficiency |

Pre Clinical Research Applications and Biological Function in Non Human Systems

Pain Research in Animal Models (e.g., Nociceptive, Inflammatory, Neuropathic Pain)

Research into the analgesic properties of piperidine (B6355638) derivatives is an active area of investigation. While direct studies on N-methyl-1-phenylpiperidin-3-amine are not extensively documented in publicly available literature, the broader class of phenylpiperidine compounds has shown promise in modulating pain pathways. For instance, various derivatives have been synthesized and evaluated for their anti-nociceptive activity in rodent models. These studies often utilize established models of pain, including:

Nociceptive Pain Models: These models, such as the tail-flick and hot-plate tests, assess the response to acute, noxious stimuli.

Inflammatory Pain Models: The carrageenan-induced paw edema model is a common method to study inflammatory pain, where the reduction in swelling and pain sensitivity is measured.

Neuropathic Pain Models: Chronic constriction injury (CCI) of the sciatic nerve in rats is a widely used model to mimic neuropathic pain in humans, characterized by allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response).

Neurobiological Investigations in Animal Models

The neurobiological effects of this compound are yet to be fully elucidated. However, related compounds have been investigated for their interaction with the central nervous system.

Modulation of Neurotransmitter Release (e.g., Substance P)

Substance P, a neuropeptide of the tachykinin family, is a key mediator in the transmission of pain signals and is involved in neurogenic inflammation. Its release from the terminals of specific sensory nerves contributes to inflammatory processes. wikipedia.org The modulation of Substance P release is a significant target for analgesic drug development. While no direct studies link this compound to the modulation of Substance P release, the investigation of such interactions would be a logical step in characterizing its neuropharmacological profile.

In Vivo Receptor Occupancy Studies using PET

Positron Emission Tomography (PET) is a powerful imaging technique used in pre-clinical and clinical research to study the in vivo distribution and receptor occupancy of drug candidates. This technology allows for the non-invasive quantification of a drug's binding to its target receptors in the living brain. There are currently no published PET studies specifically investigating the receptor occupancy of this compound. Such studies would be invaluable in determining its potential central nervous system targets and informing its mechanism of action.

Antiprotozoal Efficacy Studies in In Vitro and Ex Vivo Models (e.g., Antileishmanial Activity)

The potential of novel chemical entities as antiprotozoal agents is an area of significant research interest, particularly for diseases like leishmaniasis. While some piperidine-containing compounds have been investigated for their antileishmanial activity, there is no specific data available in the scientific literature regarding the efficacy of this compound against Leishmania species or other protozoa in in vitro or ex vivo models.

Antineoplastic Research in Cancer Cell Lines and Pre-Clinical Xenograft Models

The evaluation of new compounds for their ability to inhibit the growth of cancer cells is a cornerstone of oncology research. This typically involves initial screening against a panel of human cancer cell lines, followed by in vivo testing in preclinical xenograft models, where human tumors are grown in immunodeficient mice. Although some substituted piperidine compounds have been explored for their anticancer properties, there is a lack of published research on the antineoplastic activity of this compound in either cancer cell lines or xenograft models.

Antiviral Research, Including Mechanisms of Viral Fusion Inhibition

Viral fusion is a critical step in the life cycle of many enveloped viruses and represents a key target for antiviral drug development. This process involves the merging of the viral envelope with a host cell membrane, allowing the viral genome to enter the cell. Inhibitors of this process can effectively block viral entry and replication. Currently, there is no scientific literature available that investigates this compound for any antiviral activity, including the inhibition of viral fusion.

Immunomodulatory Properties in Cellular and Animal Models

There is currently no available research data from cellular or animal models that specifically investigates the immunomodulatory properties of this compound. Scientific inquiry into how this compound may affect immune cells, such as lymphocytes or macrophages, or its influence on inflammatory processes in vivo has not been published in peer-reviewed literature. Therefore, its potential to act as an immunosuppressant or an immunostimulant remains uncharacterized.

Studies on Other Biological Signaling Pathways and Physiological Effects